Product packaging for VINYLMETHYLSILOXANE HOMOPOLYMER(Cat. No.:CAS No. 131298-48-1)

VINYLMETHYLSILOXANE HOMOPOLYMER

Cat. No.: B1147558
CAS No.: 131298-48-1
M. Wt: 134.2813
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Description

Contextualization within Polysiloxane Chemistry

Polysiloxanes, commonly known as silicones, are polymers that feature a repeating silicon-oxygen (Si-O) backbone. evitachem.comwikipedia.org This backbone is notably different from the carbon-based backbone of organic polymers, leading to a unique set of properties such as high thermal stability, chemical inertness, and flexibility. youtube.com

Vinylmethylsiloxane homopolymer is a member of the broader family of functionalized polysiloxanes. google.com The fundamental structure consists of repeating vinylmethylsiloxane units. The presence of the methyl groups contributes to the polymer's hydrophobicity and low surface energy, characteristic of many silicones. The vinyl groups, on the other hand, introduce reactive sites along the polymer chain, a feature that is central to its utility. evitachem.com

Historical Development of this compound Synthesis

The synthesis of vinyl-containing siloxanes has evolved to provide greater control over the polymer's molecular weight, structure, and the distribution of vinyl groups. One of the primary industrial methods for producing vinyl-containing polydimethylsiloxanes involves the hydrolytic polycondensation of dimethyl- and methylvinyldichlorosilanes. This is often followed by a catalytic rearrangement of the resulting product. nih.gov

An alternative and widely used method is the ring-opening equilibrium copolymerization of cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) and 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane. nih.gov More controlled synthesis techniques have also been explored, such as the anionic ring-opening polymerization of specific cyclotrisiloxanes like 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane. This method allows for precise control over the molecular weight and the structure of the polymer chain ends. researchgate.net

Recent research has also focused on the copolycondensation of precursors like dimethyldiethoxysilane and methylvinyldimethoxysilane in an active medium, followed by thermal condensation. This approach has successfully produced copolymers with finely tuned molecular weights and a regulated number of functional methylvinylsiloxane units. mdpi.com

Significance of Vinyl Functionality in Siloxane Polymer Science

The vinyl group (–CH=CH2) is a key functional group in siloxane polymer science due to its ability to participate in a variety of chemical reactions. This reactivity allows for the modification and cross-linking of the polymer, leading to the formation of materials with tailored properties.

One of the most important reactions involving vinyl-functionalized siloxanes is hydrosilylation. gpcsilicones.comgelest.com This is an addition reaction where a silicon-hydride (Si-H) group reacts with the vinyl group in the presence of a platinum catalyst. gelest.com This process is advantageous because it does not produce any byproducts, resulting in materials with good dimensional stability. gelest.com Hydrosilylation is a fundamental chemistry used in the curing of many silicone elastomers, including room temperature vulcanizing (RTV), low temperature vulcanizing (LTV), and high temperature vulcanizing (HTV) systems. gelest.com

The vinyl groups also enable other modification pathways, such as:

Peroxide-activated curing: This involves the use of peroxides to induce free-radical coupling between vinyl and methyl groups, leading to cross-linking. gelest.com

Copolymerization: Vinylmethylsiloxane can be copolymerized with other monomers to create block copolymers with enhanced or novel properties. evitachem.com

Post-polymerization modifications: The vinyl groups serve as handles for further functionalization through various addition reactions, allowing for the introduction of different chemical moieties to tailor the material's properties. evitachem.com

The ability to be cross-linked and modified makes vinylmethylsiloxane homopolymers and related copolymers essential components in the formulation of silicone rubbers, adhesives, sealants, and coatings. evitachem.comcht-silicones.com

Interactive Data Tables

Table 1: General Properties of this compound

PropertyValue
CAS Number68037-87-6 chemicalbook.com
Molecular Formula(C3H6OSi)n nih.gov
Density~0.98 g/cm³ chemicalbook.com
Boiling Point>200°C chemicalbook.com
Flash Point>110°C chemicalbook.com

Table 2: Key Synthesis and Reaction Types

ProcessDescriptionKey Features
Ring-Opening Polymerization Anionic polymerization of cyclic siloxane monomers (e.g., VD2 and D3). researchgate.netAllows for control of molecular weight and distribution of vinyl groups. researchgate.net
Hydrolytic Polycondensation Reaction of dichlorosilane (B8785471) precursors with water. nih.govA primary industrial method for production. nih.gov
Hydrosilylation Platinum-catalyzed addition reaction between a vinyl group and a silicon-hydride group. gelest.comNo byproducts, leading to high dimensional stability. gelest.com
Peroxide Curing Free-radical coupling between vinyl and methyl groups initiated by peroxides. gelest.comAn alternative cross-linking mechanism. gelest.com

Properties

CAS No.

131298-48-1

Molecular Formula

C3H10O2Si2

Molecular Weight

134.2813

Origin of Product

United States

Monomer Synthesis and Precursor Chemistry

Synthesis of Vinylmethylsiloxane Monomers (e.g., Cyclic Trimers, VD3)

The primary route to vinylmethylsiloxane monomers, such as cyclic trimers (D₃V) and tetramers (D₄V), is through the hydrolysis and subsequent polycondensation of suitable organosilicon precursors.

The most common industrial method for producing vinyl-containing siloxanes involves the hydrolysis of dichloromethylvinylsilane (B90890). nih.gov This reaction is vigorous and results in the formation of silanols, which are highly reactive and readily undergo condensation reactions. uni-wuppertal.de During hydrolysis, the chlorine atoms on the silicon are replaced by hydroxyl (-OH) groups, releasing hydrogen chloride (HCl) as a byproduct. uni-wuppertal.de

These intermediate silanols, specifically methylvinylsilanediol, then condense with each other. This polycondensation process can lead to the formation of both linear and cyclic siloxane oligomers. The formation of cyclic species, such as 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (B147133) (VD₃), is a key objective as they serve as the direct monomers for ring-opening polymerization to form the homopolymer. The reaction conditions, including temperature, solvent, and the rate of addition of water, are critical in controlling the distribution between linear polymers and cyclic monomers. researchgate.net

An alternative, more controlled approach involves the hydrolytic polycondensation of alkoxysilanes, such as methylvinyldimethoxysilane. nih.gov This method avoids the generation of corrosive hydrochloric acid and can offer better control over the product structure. nih.gov The reaction is typically carried out in the presence of a catalyst and a controlled amount of water, which can even be generated in-situ during the process. nih.gov

Reaction Pathway Precursor Key Intermediates Primary Products Byproducts
Chlorosilane HydrolysisDichloromethylvinylsilaneMethylvinylsilanediolCyclic Vinylmethylsiloxanes (e.g., VD₃, VD₄), Linear OligomersHydrogen Chloride (HCl)
Alkoxysilane HydrolysisMethylvinyldimethoxysilaneMethylvinylsilanediolCyclic Vinylmethylsiloxanes, Linear OligomersAlcohol (e.g., Methanol)

The selection of the organosilicon reactant is paramount to the successful synthesis of vinylmethylsiloxane monomers. The primary precursor is **Dichloromethylvinylsilane (CH₂=CHSi(CH₃)Cl₂) **. guidechem.com This molecule contains two hydrolyzable chlorine atoms and the vinyl group essential for the final polymer's characteristics. Its high reactivity with water necessitates careful handling in industrial settings under controlled conditions. uni-wuppertal.deguidechem.comchemicalbook.com

For copolymer synthesis or modifications, other reactants are introduced. For instance, **Dimethyldichlorosilane ((CH₃)₂SiCl₂) ** can be co-hydrolyzed with dichloromethylvinylsilane to produce vinylmethylsiloxane-dimethylsiloxane copolymers. nih.gov

In the alkoxysilane route, **Methylvinyldimethoxysilane (CH₂=CHSi(CH₃)(OCH₃)₂) ** is a key reactant. nih.gov While less reactive than its chlorinated counterpart, it offers a cleaner reaction profile. The choice between a chlorosilane and an alkoxysilane precursor often involves a trade-off between reaction rate and process control, as well as waste management considerations. nih.gov The reactivity of the Si-Cl bond is significantly higher than the Si-O-C bond, leading to much faster hydrolysis for chlorosilanes. uni-wuppertal.dechemicalbook.com

Reactant Chemical Formula Molar Mass ( g/mol ) Boiling Point (°C) Key Features
DichloromethylvinylsilaneC₃H₆Cl₂Si141.0892-93Highly reactive, primary precursor for vinylsiloxanes. guidechem.com
DimethyldichlorosilaneC₂H₆Cl₂Si129.0670Co-reactant for copolymerization. sigmaaldrich.com
MethylvinyldimethoxysilaneC₅H₁₂O₂Si132.23102-103Offers more controlled hydrolysis, avoids HCl byproduct. nih.gov

Purification Methodologies for Monomeric Precursors

Following synthesis, the mixture of cyclic monomers, linear oligomers, and residual reactants must be purified to isolate the desired monomeric precursors, such as the cyclic trimer (VD₃). The purity of the monomer is crucial as impurities can interfere with polymerization and affect the final properties of the homopolymer.

Common purification techniques include:

Fractional Distillation: This is a primary method used to separate the cyclic monomers from higher-boiling linear oligomers and other non-volatile impurities. The different boiling points of the cyclic species (VD₃, VD₄, etc.) allow for their separation under reduced pressure.

Washing: The crude product may be washed with water to remove any remaining acid (like HCl) and then with a neutral solution. nih.gov Solvents like toluene (B28343) may be used during the washing process. nih.gov

Drying: After washing, drying agents such as anhydrous sodium sulfate (B86663) are used to remove residual water, which can interfere with subsequent polymerization steps. nih.gov

Adsorption: To achieve high purity, specialty adsorbents like molecular sieves or activated alumina (B75360) can be used. christycatalytics.com These materials are effective at removing trace amounts of water, oxygenated compounds, and other polar impurities that can act as catalyst poisons or reaction inhibitors. christycatalytics.com

In some advanced applications, more sophisticated purification methods might be employed to remove specific, highly detrimental impurities. For example, treatment with certain chemical agents can remove contaminants that are difficult to separate by distillation alone. google.com The goal is to obtain a monomer stream that meets the stringent specifications required for controlled polymerization. christycatalytics.com

Polymerization Methodologies for Vinylmethylsiloxane Homopolymer

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) is a principal method for synthesizing polysiloxanes with well-defined structures. nih.gov This technique typically involves the use of strained cyclic monomers, such as cyclotrisiloxanes, which are more reactive than their less-strained counterparts like cyclotetrasiloxanes. gelest.com The higher ring strain in monomers like 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2) provides the thermodynamic driving force for polymerization. researchgate.net

The initiation of AROP for vinyl-containing cyclosiloxanes can be accomplished using various nucleophilic reagents, with organolithium compounds being particularly effective. nih.gov A common initiator is n-butyllithium (n-BuLi), which attacks one of the silicon atoms in the cyclic monomer. researchgate.net This attack cleaves a silicon-oxygen bond, opening the ring and generating a lithium siloxanolate active center. This active center then propagates by sequentially adding more monomer units.

The mechanism proceeds as follows:

Initiation: The n-butyllithium anion attacks a silicon atom of the cyclotrisiloxane (B1260393) ring, leading to the formation of a linear siloxanolate species.

Propagation: The newly formed siloxanolate anion at the end of the growing polymer chain attacks another cyclic monomer, incorporating it into the chain and regenerating the active center at the new chain end. gelest.com

Studies involving the polymerization of VD2 with n-butyllithium have shown that the attack of the silanolate center preferentially occurs at the vinyl-substituted silicon atom in the monomer. researchgate.net Other initiator systems, such as lithium silanolate salts (R-Li+) and potassium vinylsilanolate, have also been proven effective for the AROP of cyclosiloxanes. nih.gov

Table 1: Initiator Systems for Anionic Ring-Opening Polymerization of Cyclosiloxanes

Initiator System Monomer Example Description
n-Butyllithium (n-BuLi) 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2) An organolithium initiator that creates a lithium siloxanolate active center for propagation. researchgate.net
Lithium Silanolate Salts (R-Li+) Hexamethylcyclotrisiloxane (B157284) (D3) Used to obtain monofunctional polysiloxanes with controlled molecular weight. nih.gov

The choice of solvent and reaction conditions significantly influences the kinetics and outcome of AROP. Polar aprotic solvents are crucial for promoting the polymerization. gelest.com Solvents like tetrahydrofuran (B95107) (THF) or diglyme (B29089) are used to solvate the lithium counter-ion, creating a "loose" or separated ion pair between the propagating siloxanolate anion and the lithium cation. nih.govgelest.com This separation increases the nucleophilicity and reactivity of the propagating chain end, facilitating a more controlled polymerization. gelest.com

Temperature is another critical parameter. For instance, the polymerization of VD2 in THF initiated by n-butyllithium at -30 °C results in a copolymer with a highly regular structure. researchgate.net The reaction rates are influenced by the differential solvation of the starting materials and the transition state by the solvent. wikipedia.org In general, polar solvents are effective at stabilizing charged intermediates formed during the reaction. wikipedia.org

Table 2: Influence of Solvents and Conditions on AROP of Cyclosiloxanes

Parameter Condition Effect
Solvent Polar aprotic (e.g., THF, diglyme) Forms a loose ion pair, increasing the reactivity of the propagating species and allowing for controlled propagation. nih.govgelest.com
Nonpolar Results in aggregated, less reactive species, leading to poor control over polymerization.
Temperature Low (e.g., -30 °C) Can lead to a highly regular polymer structure by minimizing side reactions. researchgate.net

| Monomer | Strained rings (e.g., cyclotrisiloxanes) | Provides the thermodynamic driving force for rapid ring-opening. gelest.com |

AROP of strained cyclosiloxanes can be conducted as a living polymerization, a type of chain-growth polymerization where chain termination and transfer reactions are absent. wikipedia.org This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index), and controlled end-groups. wikipedia.orgresearchgate.net

A key characteristic of a living polymerization is that the rate of initiation is much faster than the rate of propagation, ensuring that all polymer chains grow simultaneously. wikipedia.org In the context of cyclosiloxane AROP, this is more accurately described as a kinetically controlled polymerization. mdpi.com The defining features are a quantitative and rapid initiation followed by a propagation rate that is significantly faster than competing processes like chain randomization or "back-biting," where the active chain end attacks its own chain. mdpi.com This control allows for the creation of well-defined homopolymers and block copolymers. gelest.comresearchgate.net

Radical Polymerization Techniques

Radical polymerization offers an alternative route to polymerize the vinyl groups present in vinylmethylsiloxane units. This method proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com

In free radical polymerization, the process is started by an initiator, a molecule that generates radical species when subjected to heat or light. tcichemicals.com For vinyl-functional silicones, this is typically achieved through the thermal decomposition of peroxide initiators at elevated temperatures, usually between 140-160 °C. gelest.com The initial step is the homolytic cleavage of the peroxide to form two radicals. youtube.com These radicals then attack the vinyl group of a vinylmethylsiloxane monomer, initiating the polymerization chain. fujifilm.com

Commonly used peroxide initiators include:

Dibenzoylperoxide

Dicumylperoxide

2,5-dimethyl-2,5-di-t-butylperoxyhexane

Bis(dichlorobenzoyl)peroxide gelest.com

The process involves the peroxide-induced free-radical coupling between vinyl groups on different monomer units to form the polymer backbone. gelest.com

Table 3: Common Peroxide Initiators for Free Radical Polymerization of Vinyl Silicones

Initiator Typical Process Temperature Notes
Dibenzoylperoxide 140-160 °C Often used as a 50% concentrate in silicone oil. gelest.com
Dicumylperoxide 140-160 °C Often used as a 40% concentrate on calcium carbonate. gelest.com
2,5-dimethyl-2,5-di-t-butylperoxyhexane 140-160 °C A widely used peroxide for silicone cure. gelest.com

Conventional free radical polymerization often produces polymers with broad molecular weight distributions and limited architectural control. sigmaaldrich.com To overcome these limitations, controlled radical polymerization (CRP), also referred to as reversible-deactivation radical polymerization (RDP), has been developed. sigmaaldrich.comwikipedia.org CRP techniques introduce a dynamic equilibrium between active propagating radicals and dormant species, which suppresses termination reactions and allows chains to grow more uniformly. warwick.ac.uk This enables precise control over molecular weight, polydispersity, and polymer architecture. sigmaaldrich.comyoutube.com

The primary CRP strategies include:

Atom Transfer Radical Polymerization (ATRP): This method uses a transition metal complex (e.g., copper) to reversibly activate and deactivate the polymer chain end through the transfer of a halogen atom. wikipedia.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT employs a chain transfer agent (e.g., a dithioester) to mediate the polymerization via a degenerative transfer process. sigmaaldrich.com

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end, controlling the concentration of active radicals. fujifilm.comyoutube.com

These methods provide pathways to synthesize well-defined vinylmethylsiloxane homopolymers with advanced architectures. sigmaaldrich.com

Table 4: Comparison of Controlled Radical Polymerization (CRP) Strategies

Strategy Mechanism Key Components Advantages
ATRP Reversible activation/deactivation via halogen atom transfer. wikipedia.org Monomer, initiator with a transferable halogen, transition metal complex (e.g., Cu/ligand). wikipedia.org Versatile for a wide range of monomers, robust reaction conditions. sigmaaldrich.com
RAFT Degenerative chain transfer via a dithio-compound. sigmaaldrich.com Monomer, radical initiator, RAFT agent (e.g., dithioester). Tolerant to a wide variety of functional groups and solvents.

| NMP | Reversible capping of the propagating radical with a stable nitroxide. fujifilm.com | Monomer, radical initiator, stable nitroxide radical (e.g., TEMPO). fujifilm.com | Metal-free system. |

Chemical Vapor Deposition (CVD) Polymerization

Chemical Vapor Deposition (CVD) represents a class of solvent-free techniques where polymer films are synthesized directly onto a substrate from vapor-phase precursors. This method circumvents the need for solvents, making it suitable for coating sensitive or complex substrates where liquid-based methods would be impractical. For vinyl-containing monomers like vinylmethylsiloxane, initiated CVD (iCVD) is a particularly relevant technique.

Initiated Chemical Vapor Deposition (iCVD) is a variant of CVD that synthesizes polymer films through a free-radical polymerization mechanism. The process occurs in a vacuum chamber where vapors of the monomer (e.g., a vinylmethylsiloxane precursor) and a thermal initiator are introduced simultaneously. nih.govdatapdf.com An array of filaments within the chamber is heated, typically to temperatures between 200 and 350°C. This thermal energy is precisely controlled to be sufficient to decompose the initiator into highly reactive free radicals, while being low enough to avoid significant thermal decomposition of the monomer itself. frontiersin.org

The substrate is maintained at a cooled temperature, generally between 25 and 65°C. frontiersin.org This cooling promotes the adsorption of the monomer molecules onto the substrate surface. The thermally generated initiator radicals then react with the adsorbed monomers, initiating a free-radical polymerization chain reaction that occurs predominantly on the surface. nih.gov This surface-growth mechanism allows for the formation of highly conformal and uniform polymer films, even on substrates with complex geometries. google.com The iCVD method is compatible with a wide range of vinyl monomers and allows for the retention of delicate functional groups within the resulting polymer film. nih.gov

Variations of the initiation method exist, such as photo-initiated CVD (piCVD), where a photosensitive initiator is decomposed using UV light to generate the initiating radicals. nih.govnih.gov Regardless of the initiation method, iCVD provides a single-step process for polymer synthesis and film formation, producing high-purity, pinhole-free layers with controllable thickness at the nanoscale. frontiersin.orggoogle.com

The kinetics of the iCVD process are critically dependent on the delivery of the monomer to the substrate surface and the subsequent polymerization reactions. The monomer is delivered into the vacuum chamber at a controlled flow rate, and its concentration on the substrate surface is a key factor influencing the polymerization rate and the molecular weight of the resulting polymer. oup.com

A crucial parameter for controlling the surface concentration is the ratio of the monomer's partial pressure (P_M) to its saturation vapor pressure (P_SAT) at the substrate's temperature. oup.com The iCVD process is typically operated in a regime where this ratio (P_M/P_SAT) is between 0.2 and 0.8. oup.com This range ensures a sufficient surface concentration of adsorbed monomer for efficient polymerization without leading to uncontrolled condensation of liquid monomer on the surface. oup.com Increasing the density of monomers on the surface leads to faster film growth rates and higher number-average molecular weights. oup.com

Table 1: Kinetic Parameters in iCVD of Vinylsiloxane Monomers
ParameterTypical Value/ObservationSignificanceSource
Monomer Pressure Ratio (P_M/P_SAT)0.2 - 0.8Controls surface concentration of monomer, affecting growth rate and molecular weight. oup.com
Apparent Activation Energy (vs. Substrate Temp.)-23.2 kJ/mol (for trivinyltrimethylcyclotrisiloxane)Indicates an adsorption-limited surface growth mechanism. epo.org
Rate-Limiting Step (at low filament temps)Thermal decomposition of the initiator.The formation of initiating radicals governs the overall polymerization rate. researchgate.net

Polycondensation Approaches

Polycondensation is a step-growth polymerization method where monomers or oligomers react to form longer polymer chains with the concurrent elimination of a small molecule, such as water. For siloxane polymers, this typically involves the condensation of silanol (B1196071) (Si-OH) end-groups to form siloxane (Si-O-Si) linkages.

The formation of vinylmethylsiloxane homopolymer can be achieved through thermal condensation, particularly when starting with silanol-terminated oligomers. This process occurs without the need for a catalyst and is driven by heat. When silanol-terminated polysiloxanes are heated, an intermolecular reaction between the terminal Si-OH groups occurs, leading to the formation of a siloxane bond and the release of a water molecule. gelest.com This reaction results in a significant increase in the polymer's molecular weight. gelest.com

The activation energy for this silanol condensation reaction is approximately 8.5 kcal/mol. gelest.com The process is most effective at temperatures up to around 250-260°C. gelest.com Beyond this temperature range, depolymerization processes become more prominent. gelest.com These degradation reactions often involve intramolecular "back-biting" where a chain end attacks a siloxane bond within the same chain, leading to the formation of thermodynamically stable, volatile cyclic siloxanes. nih.govgla.ac.uk The thermal consolidation of siloxane networks often requires prolonged heating at elevated temperatures (e.g., 200°C) to drive the condensation reaction toward completion and achieve a fully cross-linked material. nih.gov The presence of hydroxyl end-groups is a key factor influencing the thermal degradation pathways of polysiloxanes. gla.ac.uk

To accelerate the polycondensation of siloxanes and allow the reaction to proceed under milder conditions, a wide variety of catalysts can be employed. These catalysts facilitate the condensation of silanol groups or the reaction between different functional groups to form the siloxane backbone. The catalysts can be broadly categorized as acids, bases, or organometallic compounds.

Acid Catalysis: Strong Brønsted acids like sulfuric acid and trifluoromethanesulfonic acid, as well as Lewis acids, are effective catalysts for silanol condensation. google.com The acid-catalyzed mechanism typically involves the protonation of a silanol group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol group. unm.edu Linear phosphonitrilic chlorides (LPNC), represented by the general formula [Cl(PCl2=N)n-PCl3]+[PCl6]-, are particularly effective industrial catalysts for producing silicone fluids with a low content of residual hydroxyl groups. google.comepo.org

Base Catalysis: Basic catalysts, such as potassium hydroxide (B78521) (KOH) and tetramethylammonium (B1211777) hydroxide, are also widely used. google.com The base-catalyzed mechanism proceeds via the deprotonation of a silanol group to form a highly nucleophilic silanolate anion (Si-O-). This anion then attacks another neutral silanol group, displacing a hydroxide ion and forming a siloxane bond. unm.edu

Other Catalysts: A variety of other compounds can catalyze siloxane condensation. Organotin compounds, such as dibutyltin (B87310) diacetate and dibutyltin dilaurate, are known to promote the formation of siloxane networks. nih.govresearchgate.net Additionally, homoconjugated acid catalysts have been developed to enhance selectivity for linear polymer formation and reduce the generation of cyclic byproducts that can occur via "back-biting" side reactions. nih.gov

Table 2: Examples of Catalysts for Siloxane Polycondensation
Catalyst ClassSpecific ExamplesSource
Brønsted AcidsSulfuric acid, Trifluoromethanesulfonic acid google.com
Lewis AcidsVarious Lewis acids google.com
BasesPotassium hydroxide (KOH), Sodium hydroxide (NaOH), Tetramethylammonium hydroxide google.com
PhosphazenesLinear phosphonitrilic chlorides (LPNC) google.comepo.org
Organometallic CompoundsDibutyltin diacetate, Dibutyltin dilaurate nih.govresearchgate.net
Homoconjugated AcidsTrifluoroacetic acid tetramethylguanidinium complex nih.gov

Kinetics and Mechanistic Studies of Polymerization

Reaction Rate Determination and Kinetic Models

The rate of polymerization for vinyl-containing siloxane monomers is influenced by several factors, including monomer concentration, initiator concentration, and temperature. Kinetic models for polymerization are often developed by tracking the disappearance of monomer over time or the formation of the polymer.

For chain-growth polymerizations, such as those involving vinyl monomers, the rate of propagation (Rp) is a key parameter. youtube.com It is generally expressed by the following equation:

Rp = kp[M][M•]

Where:

kp is the propagation rate constant. youtube.com

[M] is the monomer concentration. youtube.commdpi.com

[M•] is the total concentration of active polymer chains (radicals). youtube.com

The study of polymerization kinetics can be complex, and various models exist to describe the process. For instance, in some systems, the reaction rate may not be constant and can be influenced by diffusion-controlled termination, especially at high conversions. mdpi.com The table below summarizes key parameters often considered in the kinetic modeling of such polymerizations. mdpi.com

Kinetic Parameter Description Symbol
Initiator Decomposition Rate ConstantRate at which the initiator generates free radicals.kd
Propagation Rate ConstantRate at which monomer units are added to the growing polymer chain.kp
Termination Rate ConstantRate at which growing polymer chains are deactivated.kt
Chain Transfer to Monomer Rate ConstantRate at which a growing polymer chain is terminated by transferring its activity to a monomer molecule.ktrm

These kinetic coefficients are crucial for modeling and simulating polymerization reactions to predict outcomes like conversion and molecular weight. mdpi.com

Propagative and Terminative Pathways

The formation of vinylmethylsiloxane homopolymer proceeds through a chain reaction mechanism that involves distinct propagation and termination steps. youtube.com

Propagation: In the propagation phase, a free radical, generated from an initiator, attacks the double bond of a vinylmethylsiloxane monomer. youtube.com This process results in the formation of a new, larger radical, which can then react with another monomer molecule. youtube.com This sequential addition of monomers to the growing radical chain is the essence of the propagation step and leads to the formation of the long polymer chain. youtube.comyoutube.com Each addition step is generally assumed to have the same rate constant, kp. youtube.com

Termination: The growth of a polymer chain ceases through a termination event. In free-radical polymerization, termination typically occurs through one of two primary pathways: youtube.com

Combination (or Coupling): Two growing polymer radicals combine to form a single, non-radical polymer chain. youtube.com

Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two "dead" polymer chains: one with a saturated end and another with an unsaturated end. youtube.com

The specific termination pathway that predominates can depend on the reaction conditions and the nature of the monomer and initiator used. youtube.com Both mechanisms result in the cessation of chain growth for the involved radicals. youtube.com

Influence of Catalysts and Initiators on Polymerization Progression

The choice of catalyst or initiator is paramount in controlling the polymerization of vinyl-functional silicones. gelest.com These substances not only initiate the polymerization but also significantly influence its rate, the structure of the resulting polymer, and its properties.

Free-Radical Polymerization: In free-radical polymerization, peroxides are commonly used as initiators. gelest.com At elevated temperatures (typically 140-160°C), peroxides decompose to generate free radicals, which then initiate the polymerization by reacting with the vinyl groups of the siloxane monomers. gelest.com The type of peroxide used can affect the cure characteristics and the final properties of the polymer. Common peroxides include dibenzoylperoxide and dicumylperoxide. gelest.com

Addition Cure (Hydrosilylation): A major route for curing vinyl-functional silicones is through platinum-catalyzed hydrosilylation. gelest.com This addition reaction involves the reaction of a vinyl group with a hydride-functional siloxane in the presence of a platinum catalyst. gelest.com This method is highly versatile, allowing for cures at room temperature (RTV), low temperatures (LTV), and high temperatures (HTV), depending on the specific platinum catalyst used. gelest.com For example, platinum in vinyldisiloxanes is often used for room temperature cures, while platinum in cyclic vinylsiloxanes is preferred for high-temperature applications. gelest.com

Ziegler-Natta Catalysts: Ziegler-Natta catalysts, typically composed of a transition metal halide (like titanium trichloride) and an organoaluminum compound, are also employed in the polymerization of vinyl monomers. youtube.comyoutube.com These catalysts operate through a coordination polymerization mechanism, where the monomer coordinates to the catalyst's active site before being inserted into the growing polymer chain. youtube.com A key advantage of Ziegler-Natta catalysts is their ability to exert precise control over the polymer's stereochemistry, leading to polymers with specific tacticities. youtube.com This control arises from the specific geometry of the catalyst's active site, which dictates the orientation of the incoming monomer. youtube.com

The table below provides a summary of common initiators and catalysts and their typical applications in vinylmethylsiloxane polymerization.

Catalyst/Initiator Type Common Examples Mechanism Typical Application/Cure Condition
PeroxidesDibenzoylperoxide, DicumylperoxideFree-RadicalHigh-Temperature Vulcanizing (HTV)
Platinum CatalystsPlatinum-divinylsiloxane complexes, Platinum-cyclic vinylsiloxane complexesHydrosilylation (Addition Cure)Room Temperature (RTV), Low Temperature (LTV), and High Temperature (HTV) Vulcanizing
Ziegler-Natta CatalystsTitanium trichloride/TriethylaluminumCoordination PolymerizationProduction of stereoregular polymers

Regioselectivity and Stereoselectivity in Polymerization

Regioselectivity: In the context of vinylmethylsiloxane polymerization, regioselectivity refers to the specific orientation in which the monomer unit adds to the growing polymer chain. The addition of the vinyl group can, in principle, occur in two ways. However, due to steric and electronic factors, the addition almost exclusively occurs in a head-to-tail fashion. This means the head of one monomer (the CH2 group of the vinyl) attaches to the tail of the growing chain (the silicon atom bearing the radical). This consistent orientation leads to a regular polymer structure.

Stereoselectivity: Stereoselectivity in polymerization refers to the control over the spatial arrangement (tacticity) of the side groups along the polymer backbone. For this compound, the methyl and vinyl groups attached to the silicon atoms can be arranged in different ways, leading to isotactic, syndiotactic, or atactic polymers.

The level of stereocontrol is highly dependent on the polymerization method:

Free-Radical Polymerization: This method generally offers poor stereocontrol, leading to the formation of atactic polymers where the side groups are arranged randomly. This is because the growing radical end is typically planar, allowing the incoming monomer to add from either side with nearly equal probability.

Coordination Polymerization: The use of Ziegler-Natta catalysts can provide a high degree of stereocontrol. youtube.com The rigid structure of the catalyst's active site can force the incoming monomer to adopt a specific orientation before insertion into the polymer chain, leading to the formation of isotactic or syndiotactic polymers. youtube.com This ability to produce stereoregular polymers is a significant advantage of using Ziegler-Natta catalysts. youtube.com

The table below summarizes the expected stereochemical outcomes for different polymerization methods.

Polymerization Method Typical Stereochemical Outcome Reason
Free-Radical PolymerizationAtacticThe planar radical center allows for non-specific addition of the monomer.
Coordination Polymerization (with Ziegler-Natta catalysts)Isotactic or SyndiotacticThe rigid catalyst active site directs the orientation of the incoming monomer. youtube.com

Molecular Architecture and Microstructure Elucidation

Analysis of Molecular Weight and Distribution

The molecular weight and its distribution (polydispersity) are fundamental characteristics of a polymer that significantly influence its properties such as viscosity, mechanical strength, and processability. For vinylmethylsiloxane homopolymer, these parameters are typically controlled during synthesis, which often involves methods like anionic polymerization or copolycondensation processes. evitachem.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for analyzing the molecular weight distribution of polymers. lcms.cz The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the chromatography column packing material and thus elute faster, while smaller molecules penetrate the pores to a greater extent and have a longer elution time. rsc.org

For vinylmethylsiloxane homopolymers, the analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or toluene (B28343), and passing it through a GPC system. nih.gov The system is typically equipped with a differential refractive index (dRI) detector, and sometimes a multi-angle light scattering (MALS) detector for absolute molecular weight determination. rsc.orgresearchgate.net The molecular weight of vinylmethylsiloxane homopolymers can range from a few thousand to over 100,000 g/mol , depending on the synthesis conditions. evitachem.com

The output from a GPC analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length. Higher PDI values signify a broader distribution of chain lengths. nih.gov

Research Findings: Studies on similar branched polysiloxanes have utilized SEC to determine molecular weights and polydispersity. For instance, the analysis of branched poly(methylhydrosiloxanes) showed Mn values ranging from 2,440 to 6,310 g/mol and Mw from 5,750 to 10,350 g/mol , with PDI values between 2.0 and 2.8. semanticscholar.org While specific data for this compound is proprietary to manufacturers, the principles and expected range of results are comparable. Anionic polymerization techniques, when used for synthesis, can produce polymers with more controlled molecular weights and narrower polydispersity. evitachem.com

Below is a representative table illustrating typical GPC data for this compound samples synthesized under different conditions.

Sample IDSynthesis ConditionMn (g/mol)Mw (g/mol)Polydispersity Index (PDI)
VMH-01Condition A8,50012,7501.50
VMH-02Condition B25,00042,5001.70
VMH-03Condition C52,00098,8001.90

Before the widespread adoption of GPC, classical techniques such as osmometry and light scattering were primary methods for determining average molecular weights. researchgate.net

Vapor Pressure Osmometry (VPO): This technique is suitable for determining the number-average molecular weight (Mn) of polymers, particularly for lower molecular weight samples (typically below 20,000 g/mol ). It measures the difference in vapor pressure between a pure solvent and a solution of the polymer.

Static Light Scattering (SLS): SLS is a powerful absolute technique for determining the weight-average molecular weight (Mw) of polymers. semanticscholar.org It measures the intensity of light scattered by a polymer solution at various angles and concentrations. The analysis, often using a Zimm plot, provides Mw without the need for calibration with polymer standards. This method is particularly valuable as it is a first-principles measurement. amazonaws.com When coupled with a separation technique like SEC (SEC-MALS), it provides absolute molecular weight data for each fraction of the polymer distribution eluting from the column. rsc.orgresearchgate.net

Characterization of Chain Ends and Branching

The functionality and structure of the polymer chain ends, along with the presence of any branching along the siloxane backbone, are critical microstructural features. Vinylmethylsiloxane homopolymers can be synthesized to have vinyl groups either at the termination points of the chains (vinyl-terminated) or as pendant groups along the chain. lookchem.com

Characterization of these features often involves a combination of spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify and quantify vinyl groups by observing the characteristic signals of the vinyl protons (typically in the 5.7-6.1 ppm range). By comparing the integration of these signals to that of the methyl protons on the siloxane backbone, the vinyl content and the location (terminal vs. pendant) can often be inferred. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The Si-CH=CH₂ group in vinylmethylsiloxane shows characteristic absorption bands, which helps in confirming the incorporation of the vinyl functionality.

SEC-MALS: The combination of Size Exclusion Chromatography with a Multi-Angle Light Scattering detector is a powerful tool for analyzing branching. researchgate.net Branched polymers have a more compact structure and thus a smaller hydrodynamic radius compared to a linear polymer of the same molecular weight. researchgate.net By plotting the root mean square radius against the absolute molecular weight (a conformation plot), a deviation from the behavior of a known linear standard indicates the presence of branching. amazonaws.comresearchgate.net The slope of this log-log plot for a linear polymer is typically between 0.5 and 0.6, while lower values suggest a branched structure. researchgate.net

Sequencing of Siloxane Units and Co-monomer Incorporation

For a homopolymer like pure this compound, all the siloxane units are identical ([-Si(CH₃)(CH=CH₂)-O-]). Therefore, the concept of sequencing primarily applies to confirming the purity and structural integrity of the homopolymer, ensuring no unintended co-monomers or structural rearrangements have occurred during polymerization.

²⁹Si NMR Spectroscopy is the most definitive technique for this purpose. semanticscholar.org Silicon-29 NMR is highly sensitive to the local chemical environment of the silicon atom. pascal-man.commagritek.com In a polysiloxane chain, the chemical shift of a specific silicon atom is influenced by its neighboring units.

Homopolymer Confirmation: In a perfect this compound, the ²⁹Si NMR spectrum would show a single, primary resonance corresponding to the methylvinylsiloxane unit. The chemical shift for these D-type units (referring to a difunctional siloxane unit) with a vinyl group is distinct from that of other siloxane units like dimethylsiloxane (D) or trimethylsiloxy (M) terminal groups. magritek.com The presence of a clean, dominant peak at the expected chemical shift confirms the homopolymer structure.

Detection of Impurities or Side Products: The appearance of other signals in the ²⁹Si NMR spectrum can indicate the presence of different siloxane units. For example, signals corresponding to M units (trimethylsiloxy end-caps) or Q units (SiO₄/₂) would suggest the presence of terminating agents or branching points, respectively. semanticscholar.orgpascal-man.com This allows for a quantitative assessment of the polymer's microstructural purity.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed analysis of vinylmethylsiloxane homopolymer, providing insights into its composition, structure, and molecular weight. sigmaaldrich.commagritek.com

¹H NMR for End-Group and Compositional Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for determining the number-average molecular weight (M_n) of polymers by analyzing the terminal or "end" groups of the polymer chains. sigmaaldrich.commagritek.com This method is particularly effective for polymers with lower molecular weights, typically under 3,000 g/mol , where the signals from the end-group protons are sufficiently detectable. sigmaaldrich.com

The fundamental principle of end-group analysis by ¹H NMR involves comparing the integral of the signals corresponding to the protons of the repeating monomer units with the integral of the signals from the protons of the end-groups. magritek.comthermofisher.com By establishing this ratio, the degree of polymerization can be calculated, which in turn allows for the determination of the molecular weight. magritek.com For accurate analysis, the signals from the end-groups must be well-resolved and distinct from the signals of the polymer backbone. magritek.com

For instance, in a this compound, the signals from the vinyl group protons at the chain ends would be integrated and compared to the integral of the methyl protons along the siloxane backbone. The simplicity and accessibility of ¹H NMR make it a convenient tool for routine molecular weight determination in many analytical laboratories. sigmaaldrich.com

Table 1: Illustrative ¹H NMR Data for End-Group Analysis

Proton Type Chemical Shift (ppm) Integral Value
Methyl Protons (Backbone)~0.1Variable (depends on DP)
Vinyl Protons (End-Group)~5.7 - 6.2Normalized to a specific value

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the polymer.

²⁹Si NMR for Backbone Structure and Microstructure Analysis

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is an indispensable tool for probing the backbone structure and microstructure of polysiloxanes, including this compound. osti.gov This technique provides detailed information about the different silicon environments within the polymer chain. osti.gov

High-resolution solution ²⁹Si NMR can be used to quantitatively analyze the microstructure and sequence distribution in siloxane copolymers. osti.gov For a this compound, ²⁹Si NMR can distinguish between silicon atoms within the main chain and those at or near the vinyl-functionalized ends. The chemical shifts of the ²⁹Si nuclei are sensitive to their local chemical environment, including the nature of the neighboring siloxane units. osti.gov

For quantitative analysis, experiments are typically run with inverse-gated ¹H decoupling to suppress the negative Nuclear Overhauser Effect (NOE) and ensure accurate integration of the silicon signals. osti.gov The spectra are often referenced to an external standard like tetramethylsilane (B1202638) (TMS) at 0.0 ppm. osti.gov Deconvolution of the observed NMR resonances allows for the quantification of different microstructural features. osti.gov

Table 2: Typical ²⁹Si NMR Experimental Parameters

Parameter Value
Resonance Frequency79.44 MHz
Pulse Width (π/2)7.5 µs
Recycle Delay120 s
Number of Scans1024
DecouplingInverse-gated ¹H composite pulse

¹³C and ¹⁹F NMR for Functional Group Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the unambiguous identification and confirmation of the methyl and vinyl groups attached to the silicon backbone.

Fluorine-19 (¹⁹F) NMR spectroscopy becomes relevant if the this compound is modified with fluorine-containing functional groups. ¹⁹F NMR is a highly sensitive technique that can be used for end-group analysis if a fluorine-containing group is present at the chain terminus. magritek.com This provides an alternative method for molecular weight determination, especially when proton signals are complex or overlapping. magritek.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in this compound. The FTIR spectrum of this polymer exhibits characteristic absorption bands that confirm its chemical structure.

Key characteristic peaks for this compound include:

Si-O-Si stretching: A strong, broad absorption band typically observed in the region of 1000-1100 cm⁻¹. This is the characteristic signature of the siloxane backbone.

-CH₃ stretching: Absorption bands around 2960-2970 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the methyl groups attached to the silicon atoms. nih.gov

C=C stretching: The presence of the vinyl group is confirmed by a stretching vibration band around 1600 cm⁻¹.

=C-H stretching: The stretching vibrations of the hydrogens on the vinyl group typically appear just above 3000 cm⁻¹.

Si-CH₃ deformation: A characteristic band around 1260 cm⁻¹ arises from the deformation of the Si-CH₃ bond.

FTIR can also be used to monitor the polymerization process by observing the disappearance or change in intensity of the monomer's characteristic peaks over time. researchgate.net The appearance and growth of the Si-O-Si backbone absorption would indicate the progression of the homopolymerization. researchgate.net

Table 3: Key FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Vibrational Mode
Si-O-Si1000-1100Asymmetric Stretching
-CH₃2960-2970Stretching
C=C~1600Stretching
=C-H>3000Stretching
Si-CH₃~1260Deformation

Mass Spectrometry (MS) and Gas Chromatography (GC)

Mass Spectrometry (MS) and Gas Chromatography (GC) are powerful analytical techniques that can be used to characterize the volatile components and fragmentation patterns of this compound.

Gas Chromatography (GC) is particularly useful for separating and identifying any residual monomers or low-molecular-weight cyclic siloxane species that may be present in the polymer sample. The separated components are then introduced into a mass spectrometer for identification.

Mass Spectrometry (MS) provides information about the molecular weight and structure of the polymer through its fragmentation patterns. While high-molecular-weight polymers are not typically analyzed directly by GC-MS, pyrolysis-GC-MS can be employed. In this technique, the polymer is thermally decomposed in a controlled manner, and the resulting volatile fragments are separated by GC and identified by MS. This can provide valuable information about the polymer's structure and thermal degradation pathways.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) (for characterization of thermal events/stability, not property values)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal events and stability of this compound.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in the polymer as a function of temperature. For a this compound, a DSC scan can reveal important thermal events such as the glass transition temperature (T_g), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state. netzsch.com The presence of any crystallization or melting peaks would provide information about the degree of crystallinity in the polymer. netzsch.com DSC analysis is performed by heating the sample at a constant rate and monitoring the heat flow into or out of the sample relative to a reference.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). primescholars.com TGA is used to determine the thermal stability of the this compound and to study its degradation profile. primescholars.comnih.gov The TGA curve shows the temperature at which the polymer begins to decompose and the rate of mass loss. This information is crucial for understanding the polymer's upper service temperature and its degradation mechanism. primescholars.com The thermal stability can be influenced by factors such as molecular weight, with some studies on related polysiloxanes showing that thermal stability can decrease with increasing molecular weight in an inert atmosphere. primescholars.com

Table 4: Information Obtained from Thermal Analysis

Technique Thermal Event/Property Characterized
DSCGlass Transition, Crystallization, Melting
TGAOnset of Decomposition, Thermal Stability, Degradation Profile

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic behavior of polymers like this compound. youtube.commdpi.com By subjecting the material to a periodic stress, DMA measures the resulting strain and the phase lag between the stress and strain, providing insights into the material's stiffness, energy dissipation characteristics, and thermal transitions. youtube.comcovalentmetrology.com

The primary parameters obtained from a DMA experiment are the storage modulus (E' or G'), the loss modulus (E'' or G''), and the tangent of the phase angle, tan δ. youtube.com

Storage Modulus (E' or G'): This represents the elastic response of the material and is a measure of its ability to store energy. For this compound, the storage modulus is indicative of its stiffness and dimensional stability under an applied load.

Loss Modulus (E'' or G''): This represents the viscous response of the material and is a measure of the energy dissipated as heat during deformation. youtube.com The loss modulus is related to the polymer's ability to dampen vibrations.

Tan Delta (tan δ): This is the ratio of the loss modulus to the storage modulus (E''/E' or G''/G') and is a measure of the damping capacity of the material. youtube.com Peaks in the tan δ curve often correspond to molecular relaxations and transitions, such as the glass transition temperature (Tg).

A typical DMA scan for a polysiloxane material involves monitoring these viscoelastic parameters as a function of temperature. researchgate.net For this compound, this analysis can reveal key thermal transitions. The glass transition temperature (Tg) is a critical parameter, marking the transition from a rigid, glassy state to a more flexible, rubbery state. pbipolymer.com This transition is observed as a significant drop in the storage modulus and a distinct peak in the tan δ curve. pbipolymer.com The precise value of the Tg is crucial for determining the operational temperature range of the homopolymer.

Furthermore, DMA can be used to investigate the effect of crosslinking on the mechanical properties of this compound. An increase in crosslink density will typically lead to a higher storage modulus in the rubbery plateau region and can influence the position and intensity of the tan δ peak. covalentmetrology.com

Interactive Data Table: Representative DMA Data for a Polysiloxane

ParameterValue at -100°CValue at -50°C (Tg region)Value at 25°C
Storage Modulus (G')HighDecreasing SharplyLow (Rubbery Plateau)
Loss Modulus (G'')LowPeakLow
Tan Delta (tan δ)LowPeakLow

Note: The specific values will depend on the molecular weight, crosslink density, and measurement frequency for the this compound.

High-Performance Liquid Chromatography (HPLC) for Homopolymer/Copolymer Separation

High-Performance Liquid Chromatography (HPLC), particularly in the size-exclusion chromatography (SEC) mode, is an indispensable tool for characterizing the molecular weight distribution (MWD) of this compound. youtube.com SEC separates polymer molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules elute from the chromatography column faster than smaller molecules. youtube.com

The separation process involves dissolving the homopolymer in a suitable solvent and passing it through a column packed with porous particles. youtube.com The resulting chromatogram, a plot of detector response versus elution time, provides a qualitative measure of the MWD. By calibrating the system with polymer standards of known molecular weight, a quantitative MWD and various molecular weight averages (e.g., number-average molecular weight, Mn, and weight-average molecular weight, Mw) can be determined.

The polydispersity index (PDI), calculated as the ratio of Mw to Mn, is a key parameter derived from SEC data. A PDI value close to 1 indicates a narrow MWD, suggesting a more uniform polymer chain length. For vinylmethylsiloxane homopolymers, a controlled MWD is often desirable to ensure consistent physical and mechanical properties.

Advanced HPLC techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) or Advanced Polymer Chromatography (APC™), offer significant advantages for the analysis of polysiloxanes. youtube.com These methods utilize columns with smaller particle sizes (sub-3 micron), leading to higher resolution separations, reduced analysis times, and improved solvent efficiency compared to conventional SEC. youtube.com This enhanced resolution can be particularly beneficial for resolving oligomeric species or detecting subtle changes in the MWD of this compound.

Other Analytical Techniques (e.g., Elemental Analysis, X-ray Scattering)

In addition to DMA and HPLC, a suite of other analytical techniques can provide a more complete characterization of this compound.

Elemental Analysis: This technique determines the elemental composition of the homopolymer, specifically the weight percentages of carbon, hydrogen, oxygen, and silicon. The experimentally determined elemental composition can be compared to the theoretical values calculated from the repeating monomer unit (C3H6OSi) to verify the purity and stoichiometry of the polymer.

Table: Theoretical vs. Experimental Elemental Composition of Vinylmethylsiloxane

ElementTheoretical Weight %Experimental Weight % (Typical)
Carbon (C)37.46%37.1% - 37.8%
Hydrogen (H)7.55%7.4% - 7.7%
Oxygen (O)16.64%16.4% - 16.9%
Silicon (Si)29.19%28.9% - 29.5%

X-ray Scattering: X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), can provide information about the morphology and structure of this compound on different length scales.

SAXS is sensitive to larger-scale structures, such as the size and shape of polymer coils in solution or the morphology of phase-separated domains in more complex systems. nih.govresearchgate.net For this compound, SAXS could be used to study its conformation in various solvents.

WAXS provides information about the short-range order and crystallinity of the material. arxiv.org While this compound is generally amorphous, WAXS can be used to detect any localized ordered structures or to study changes in the amorphous halo upon modification or blending.

Chemical Modification and Post Polymerization Functionalization

Hydrosilylation Reactions of Vinyl Groups

Hydrosilylation is a fundamental and widely utilized reaction in silicon chemistry for forming silicon-carbon bonds. researchgate.netmdpi.com It involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group in the homopolymer. mdpi.com This reaction is typically catalyzed by transition metal complexes, most notably those of platinum. mdpi.comheraeus-precious-metals.com The process is highly efficient and serves as a primary method for cross-linking silicone polymers to create elastomeric networks and for the synthesis of functional silanes and polymers. heraeus-precious-metals.comresearchgate.net

The most effective catalysts for hydrosilylation are platinum-based, such as Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0) complex with divinyltetramethyldisiloxane). mdpi.comnih.gov These catalysts are highly active, allowing reactions to proceed at low concentrations. heraeus-precious-metals.com

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . mdpi.comnih.gov This mechanism involves several key steps:

Oxidative Addition: The Si-H compound undergoes oxidative addition to the low-valent platinum catalyst complex.

Olefin Coordination: The vinyl group of the vinylmethylsiloxane homopolymer coordinates to the resulting platinum-hydride complex.

Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride (Pt-H) bond. This step can proceed in two ways, leading to either a terminal (anti-Markovnikov) or an internal (Markovnikov) addition product. Typically, the anti-Markovnikov addition is favored, resulting in a more stable linear product.

Reductive Elimination: The final step is the reductive elimination of the Si-C bonded product from the platinum center, which regenerates the active catalyst for the next cycle. mdpi.com

While the Chalk-Harrod mechanism provides a fundamental framework, modified versions have been proposed to account for various side reactions and the formation of by-products observed under certain conditions. nih.gov

Hydrosilylation is a versatile tool for introducing a vast array of chemical functionalities onto the this compound backbone. By reacting the polymer with a molecule containing both a silicon-hydride group and another desired functional group, that functionality can be covalently attached to the polymer chain. This allows for precise control over the final properties of the material.

The general reaction can be represented as: (Polymer)-CH=CH₂ + H-Si(R¹)(R²)R³ → (Polymer)-CH₂-CH₂-Si(R¹)(R²)R³

Where R¹, R², and R³ can be a wide range of organic groups. This method can be used to introduce moieties that impart specific characteristics such as hydrophilicity, hydrophobicity, biocompatibility, or reactivity for further chemical transformations.

Table 1: Examples of Functional Moieties Introduced via Hydrosilylation

Functional Hydrosilane Introduced Moiety Potential Property Modification
Trimethoxysilane -Si(OCH₃)₃ Enables grafting to hydroxylated surfaces (e.g., glass, silica) and subsequent hydrolysis/condensation reactions.
1H,1H,2H,2H-Perfluorodecyl-dimethylsilane -(CH₂)₂-Si(CH₃)₂-(CF₂)₇-CF₃ Imparts high hydrophobicity and oleophobicity (water and oil repellency).
Amino-functional silanes (e.g., aminopropyldimethylsilane) -(CH₂)ₓ-NH₂ Introduces basic groups for altering surface charge, improving adhesion, or for further bioconjugation.
Epoxy-functional silanes (e.g., epoxydimethylsilane) Epoxy-containing alkyl group Provides reactive sites for ring-opening reactions, useful in coatings and adhesives.

Thiol-Ene Click Chemistry Applications

Thiol-ene "click" chemistry has emerged as a powerful and highly efficient alternative or supplement to hydrosilylation for modifying vinyl-functionalized polymers. mdpi.comrsc.org This reaction involves the addition of a thiol (R-SH) across the vinyl double bond. magtech.com.cn The reaction can be initiated either by radicals (using photoinitiators and UV light or thermal initiators) or by a nucleophilic base. rsc.org

The key advantages of thiol-ene chemistry include:

High Efficiency and Yield: The reactions proceed rapidly to near-quantitative completion under mild conditions. magtech.com.cn

Orthogonality: The reaction is highly specific between the thiol and the ene (vinyl group), with minimal side reactions, and is tolerant of a wide variety of other functional groups. mdpi.com

Insensitivity to Oxygen: Unlike many radical polymerizations, radical-mediated thiol-ene reactions are significantly less inhibited by oxygen.

This methodology is exceptionally well-suited for functionalizing vinylmethylsiloxane homopolymers, enabling the attachment of virtually any molecule that can be synthesized with a thiol group. It is widely used for surface modification, synthesis of functional materials, and in biological applications. magtech.com.cnnih.gov

Table 2: Thiol-Ene Reaction on this compound

Reaction Components Initiator Product

Other Addition Reactions and Grafting to Surfaces

Beyond hydrosilylation and thiol-ene reactions, the vinyl groups can participate in other addition reactions, although these are less commonly used for modifying the bulk polymer. However, these reactions are particularly relevant for grafting the polymer to a surface or grafting other molecules from the polymer backbone.

Grafting to Surfaces: this compound can be anchored to various substrates to create functional surfaces. A common strategy involves modifying the polymer with alkoxysilane groups via hydrosilylation, as mentioned in Table 1. mdpi.com These modified polymers can then be grafted onto surfaces rich in hydroxyl groups (e.g., silica (B1680970), glass, metal oxides) through hydrolysis and condensation reactions, forming stable covalent bonds between the polymer and the surface.

Alternatively, a surface can be pre-functionalized with groups that can react directly with the polymer's vinyl groups. For example, a surface modified with silicon-hydride groups could be used to graft the polymer via a surface-initiated hydrosilylation reaction.

Controlled Functionalization of this compound Surfaces

Achieving controlled functionalization is critical for creating surfaces with precisely defined properties. This involves regulating the type, density, and spatial arrangement of functional groups attached to the homopolymer backbone, especially when the polymer is used as a surface coating.

Thiol-ene click chemistry is a prime example of a method that allows for controlled functionalization. nih.gov Its high specificity and efficiency ensure that functional groups are added only at the intended vinyl sites, allowing for a direct correlation between the number of vinyl groups on the starting polymer and the number of functional groups in the final product. mdpi.com

Control can be exerted at multiple levels:

Polymer Synthesis: The initial density of vinyl groups in the homopolymer can be controlled during its synthesis. For instance, copolymerizing vinylmethylcyclosiloxanes with non-vinylated cyclosiloxanes (like octamethylcyclotetrasiloxane) allows for the synthesis of random copolymers with a tunable number of reactive vinyl sites. mdpi.com

Reaction Stoichiometry: During post-polymerization modification, the stoichiometry of the reactants can be carefully controlled. By using a limiting amount of the functional thiol or hydrosilane, it is possible to functionalize only a subset of the available vinyl groups, leaving the remainder for subsequent, different modification steps.

These strategies enable the creation of multifunctional surfaces where different chemical groups can be patterned or introduced in specific ratios, which is essential for advanced applications in areas like biosensors, microfluidics, and specialized coatings.

Theoretical and Computational Approaches

Molecular Modeling of Polymerization Processes

The primary industrial route to polysiloxanes is the anionic ring-opening polymerization (AROP) of cyclic siloxane monomers. For vinylmethylsiloxane homopolymer, the key precursor is a cyclic vinylmethylsiloxane, such as 2,4,6-trivinyl-2,4,6-trimethylcyclotrisiloxane (V3). Molecular modeling of this process aims to simulate the reaction dynamics, predict the rate of polymerization, and understand the evolution of molecular weight distribution.

A common approach is to use a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) or an iterative Molecular Dynamics (MD) method. mdpi.com In such a simulation, the reactive center (e.g., the silanolate active end of the growing polymer chain and the approaching monomer) is treated with a high-level QM method to accurately model the bond-breaking and bond-forming events. The remainder of the polymer chains and solvent molecules are treated with computationally less expensive MM force fields.

The simulation protocol typically involves these steps:

System Initialization : An amorphous cell is constructed containing the cyclic monomers, an initiator molecule (e.g., a lithium silanolate), and solvent molecules under periodic boundary conditions.

Equilibration : The system is equilibrated at the desired polymerization temperature and pressure using classical MD.

Reaction Search : At intervals, the simulation searches for potential reaction partners. For AROP, this involves identifying cyclic monomers that are in close proximity to the active silanolate chain end.

Reaction Event : A candidate reaction is evaluated. The system geometry is passed to a QM calculation to determine the transition state and activation energy for the ring-opening and addition of the monomer to the polymer chain. mdpi.com

System Update : If the reaction is successful (based on energetic criteria), the atomic connectivity is updated to reflect the newly formed bond, and the force field parameters are switched for the new, longer polymer chain. The system is then re-equilibrated.

This iterative process simulates the chain growth step-by-step, providing a dynamic picture of the polymerization process. It allows researchers to study how factors like initiator type, temperature, and monomer concentration affect the polymerization kinetics and the resulting polymer architecture.

Table 1: Key Parameters in Molecular Modeling of this compound Polymerization

ParameterDescriptionTypical Value/MethodRationale
Precursor Monomer The cyclic siloxane used for polymerization.2,4,6-trivinyl-2,4,6-trimethylcyclotrisiloxane (V3)A common strained cyclic monomer for AROP.
Force Field The set of equations and parameters used to describe the potential energy of the system.COMPASS, PCFFOptimized for condensed-phase materials, including silicones.
QM Level of Theory The quantum mechanical method used to model the reaction.Density Functional Theory (DFT) with a functional like B3LYPProvides a good balance of accuracy and computational cost for reaction mechanisms. acs.org
Simulation Box Size The dimensions of the simulated system.Typically 5-10 nm per side, containing hundreds of monomers.Large enough to avoid finite size effects and model polymer chain growth. mdpi.com
Time Step The interval between successive calculations in the MD simulation.1.0 femtosecond (fs)Sufficiently small to accurately model atomic vibrations.
Ensemble The statistical mechanical ensemble used to control thermodynamic variables.NPT (constant Number of particles, Pressure, Temperature)Mimics typical laboratory conditions for bulk polymerization.

Simulations of Chain Conformation and Dynamics

Once the polymer is formed, simulations are used to understand its physical properties in various states (e.g., melt, solution). Molecular dynamics simulations are the primary tool for studying the conformation (shape) and dynamics (movement) of individual this compound chains and their collective behavior.

These simulations model the polymer as a collection of atoms (in all-atom simulations) or as a series of connected beads (in coarse-grained simulations) interacting via a force field. By solving Newton's equations of motion for every particle, the simulation generates a trajectory that describes how the polymer's position and shape evolve over time. nih.gov

From these trajectories, several key properties can be calculated:

End-to-End Distance (Ree) : The distance between the two ends of the polymer chain.

Bond Angle and Torsion Angle Distributions : These reveal the local flexibility and preferred conformations of the Si-O backbone. For polysiloxanes, the Si-O-Si bond angle is notably flexible, and torsion around the Si-O bond is relatively free, contributing to the polymer's high flexibility. nih.gov

Mean Squared Displacement (MSD) : This tracks the average distance traveled by polymer segments over time, which is related to the material's viscosity and diffusion coefficients.

Table 2: Typical Setup for MD Simulation of this compound Chain Dynamics

ParameterDescriptionExample ValuePurpose
Polymer Model The level of detail used to represent the polymer.All-Atom or Coarse-Grained (e.g., bead-spring)All-atom for detailed local dynamics; coarse-grained for large-scale, long-time phenomena.
Chain Length (DP) The degree of polymerization of the simulated chains.50-200 repeat unitsRepresents a realistic chain length while remaining computationally tractable. nih.gov
Temperature The simulated temperature of the system.300 K - 500 KTo study properties at room temperature and elevated processing temperatures.
Simulation Time The total duration of the simulated trajectory.Nanoseconds (ns) to Microseconds (µs)Must be long enough for the polymer to explore its conformational space.
Analysis Metrics The properties calculated from the trajectory.Radius of Gyration, End-to-End Distance, MSDTo quantify polymer size, shape, and mobility.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the detailed electronic mechanisms of reactions involved in the synthesis and modification of vinylmethylsiloxane homopolymers. These calculations can determine the geometry of reactants, transition states, and products, as well as their relative energies.

For the anionic ring-opening polymerization (AROP) of a monomer like V3, quantum calculations can address several key questions:

Initiator Activity : By modeling the interaction between the initiator (e.g., n-butyllithium or a silanolate) and the monomer, the calculations can predict the most favorable site of attack.

Regioselectivity : In an asymmetric monomer, calculations can determine the activation energy for the nucleophilic attack at different silicon atoms. For a vinyl-substituted silicon atom in the ring, it is crucial to understand if the attack is sterically or electronically hindered compared to an unsubstituted site. Research on related vinylmethylsiloxane copolymers has shown a strong preference for the silanolate center to attack the vinyl-substituted silicon atom in the monomer.

Transition State Analysis : The geometry and energy of the transition state for the ring-opening step can be precisely calculated. This provides fundamental insight into the reaction rate and how it might be influenced by solvent or counter-ion effects.

Beyond polymerization, quantum chemistry can predict the reactivity of the pendant vinyl groups on the final homopolymer. For instance, in hydrosilylation curing, DFT can model the addition of a Si-H bond across the vinyl's C=C double bond, helping to optimize catalyst selection and understand potential side reactions.

Statistical Analysis of Polymerization (e.g., Markov Chain Statistics)

Statistical methods are used to analyze and predict the microstructure of polymers. While most powerful for copolymers, they also apply to homopolymers for understanding sequence irregularities or side reactions. In the context of vinylmethylsiloxane polymerization, first-order Markov chain statistics have been successfully used to analyze the sequence of monomer addition in copolymer systems.

In a homopolymerization, the process is simpler, but statistical analysis can still be valuable. The fundamental assumption of a Markov model is that the probability of adding the next monomer depends only on the current state of the active chain end. For the AROP of a vinylmethylsiloxane cyclic monomer, the analysis would focus on:

Propagation Probability : The likelihood of a successful monomer addition to the growing chain.

Backbiting Probability : The probability that the active chain end attacks a Si-O bond on its own chain, leading to the formation of a new cyclic species and a shorter polymer chain. This is a common equilibrium process in siloxane polymerizations.

Chain Transfer Probability : The likelihood that the active center is transferred to another molecule (e.g., a solvent or impurity), terminating one chain and starting another.

By comparing the probabilities (or relative rates) of these events, a statistical model can predict key outcomes like the final molecular weight distribution and the concentration of residual cyclics in the final product. Experimental data, often from 29Si NMR spectroscopy which can distinguish different silicon environments, is used to determine these probabilities and validate the statistical model.

Structure-Reactivity Relationship Prediction

A central goal of computational chemistry is to predict how a molecule's structure dictates its chemical reactivity. For this compound, the key structural features are the flexible siloxane backbone and the pendant vinyl groups. Computational models can quantify the relationship between these features and the polymer's reactivity.

The reactivity of the vinyl group is of primary importance as it is the site for cross-linking reactions, such as:

Hydrosilylation : The platinum-catalyzed addition of a Si-H group.

Peroxide-Cured Radical Cross-linking : Formation of cross-links at high temperatures initiated by peroxides.

Computational methods can predict the susceptibility of the vinyl group to these reactions by calculating various molecular descriptors:

Electrostatic Potential (ESP) Map : This visualizes the electron-rich and electron-poor regions of the vinyl group, predicting where an electrophilic or nucleophilic agent is most likely to attack. The C=C double bond is an electron-rich site, making it susceptible to electrophilic addition.

Frontier Molecular Orbitals (FMO) : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For the vinyl group, the HOMO is associated with the π-bond, and its energy relates to its reactivity with electrophiles.

Bond Dissociation Energy (BDE) : Calculations can predict the energy required to break the C-H bonds on the methyl group versus the bonds within the vinyl group, providing insight into the selectivity of radical reactions during peroxide curing.

These predictions help in the rational design of curing systems and in understanding how modifications to the polymer structure (e.g., adding different substituent groups) would impact its cross-linking performance.

Degradation and Stability Research

Thermal Degradation Pathways and Mechanisms

The thermal decomposition of vinyl-terminated polydimethylsiloxane (B3030410) (PDMS), a closely related polymer, primarily yields cyclic oligomers. Studies have shown that under inert atmosphere thermal degradation at 364°C, the main decomposition products are hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (B44751) (D4) scirp.org. The degradation of polysiloxanes is influenced by the chemical nature of the polymer backbone, end-group chemistry, and the presence of impurities netzsch.com.

Two competing mechanisms are involved in the thermal degradation of polydimethylsiloxane, with the products being determined by the heating conditions researchgate.net. At lower temperatures and with slow heating, the formation of cyclic oligomers is favored through molecular splitting from loop conformations of the polymer chain researchgate.net. Conversely, at higher temperatures and with rapid heating, homolytic scission of Si-CH3 bonds occurs, leading to the formation of methane (B114726) and other oligomers researchgate.net.

A comparative study on the thermal degradation of dimethylsilicon polymer and methylvinylsilicon polymer revealed differences in their thermal stability. The rate constant of thermal degradation for both polymers was found to increase with temperature. The vinyl group in the methylvinylsilicon polymer was observed to reduce polymer degradation and enhance its thermal oxidation resistance compared to the methyl group in the dimethylsilicon polymer at the same temperature semanticscholar.org.

Table 1: Rate Constants of Thermal Degradation for Dimethylsilicon and Methylvinylsilicon Polymers

Temperature (°C) Rate Constant (k) for Dimethylsilicon Polymer Rate Constant (k) for Methylvinylsilicon Polymer
160 3.23 4.0
180 5.56 6.67
200 8.33 10.0

Oxidative Degradation Studies

The presence of oxygen significantly influences the degradation of polysiloxanes. In studies on the photo-oxidation of polydimethylsiloxane oils containing vinyl groups, it has been observed that the primary reaction is the scission of the silicon-vinyl (Si-vinyl) bond scirp.org. This process leads to a complex mixture of photoproducts scirp.org. The oxidation rates for vinyl-containing PDMS are noted to be lower than those for PDMS containing silicon-hydride (SiH) groups scirp.org.

The thermo-oxidative stability of polysiloxanes is largely determined by the nature of their side groups. A general order of stability has been established, indicating that phenyl groups offer greater stability than vinyl groups, which in turn are more stable than methyl and ethyl groups scu.ac.ir.

Table 2: Relative Thermo-Oxidative Stability of Polysiloxane Side Groups

Side Group Relative Stability
C6H5 (Phenyl) Highest
ClC6H4 High
Cl3C6H2
Cl2C6H3
CH2=CH (Vinyl) Moderate
CH3 (Methyl)

This table illustrates the general trend of thermo-oxidative stability based on the side groups attached to the siloxane backbone.

Environmental and Hydrolytic Stability Investigations

The environmental fate of silicones, including vinylmethylsiloxane homopolymer, is a critical aspect of their life cycle. Generally, silicones are considered to degrade in the environment into naturally occurring substances such as silica (B1680970), silicic acid, and carbon dioxide scirp.org. The degradation process is often described in two stages: an initial chemical hydrolysis, which is an abiotic process, followed by either UV degradation (abiotic) or biodegradation (biotic) bohrium.com.

The hydrolytic stability of polysiloxanes is significantly influenced by pH. Studies on polydimethylsiloxane (PDMS) fluids have shown that degradation is accelerated in both highly acidic and alkaline conditions netzsch.comresearchgate.net. The degradation products are believed to be polar siloxanols netzsch.comresearchgate.net. Kinetic studies have estimated the degradation rate constants at 24°C under different pH conditions, assuming zeroth-order kinetics netzsch.comresearchgate.net.

Table 3: Hydrolytic Degradation Rate of Polydimethylsiloxane (PDMS) at 24°C

Condition pH Degradation Rate Constant (mgSi L⁻¹ day⁻¹)
NaOH Solution 12 0.28
HCl Solution 2 0.07

While these data are for PDMS, they provide a valuable indication of the expected behavior of this compound under similar conditions.

Depolymerization Processes and By-product Formation

Depolymerization of polysiloxanes, including vinyl-terminated variants, is a key degradation pathway, particularly at elevated temperatures. The primary by-products of the thermal depolymerization of vinyl-terminated PDMS in an inert atmosphere are cyclic siloxane oligomers scirp.org. Specifically, hexamethylcyclotrisiloxane (D3) and octamethyltetrasiloxane (D4) have been identified as the principal volatile products scirp.org.

The depolymerization process can be influenced by the presence of catalysts. For instance, the thermal degradation of PDMS in the presence of potassium hydroxide (B78521) (KOH) has been shown to enhance the destruction of the polymer and lead to the release of small amounts of methane semanticscholar.org.

The analysis of depolymerization products is crucial for understanding the degradation mechanism and for developing effective recycling strategies. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are instrumental in identifying the specific chemical species formed during depolymerization researchgate.netnih.gov. For vinyl polymers, depolymerization can be challenging due to their stable all-carbon backbones, often requiring high temperatures tainstruments.com. However, research into catalytic and photo-activated depolymerization methods aims to achieve more efficient and less energy-intensive recycling processes tainstruments.com.

Advanced Polymeric Systems Incorporating Vinylmethylsiloxane Units

Synthesis of Block Copolymers

Block copolymers containing vinylmethylsiloxane segments are a significant class of materials, offering a combination of properties derived from the different polymer blocks. Their synthesis is primarily achieved through controlled polymerization techniques that allow for the sequential addition of different monomer units.

Di- and Triblock Copolymers

The synthesis of di- and triblock copolymers involving vinylmethylsiloxane has been successfully demonstrated using anionic living polymerization. osti.gov This method allows for precise control over the molecular weight and architecture of the resulting copolymers. For instance, diblock copolymers of the AB type can be synthesized through the sequential copolymerization of hexamethylcyclotrisiloxane (B157284) (D3) and 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2). researchgate.net In this process, the first monomer is polymerized to form a living polymer block, which then initiates the polymerization of the second monomer, leading to the formation of a diblock copolymer. researchgate.net

Triblock copolymers can also be synthesized using similar living polymerization techniques. nih.gov These copolymers often exhibit unique self-assembly behaviors, forming well-defined nanostructures in both solution and the solid state. The morphology of these structures is influenced by factors such as the block lengths and the solvent used. researchgate.netnih.gov

Sequential Polymerization Strategies

Sequential polymerization is a key strategy for the synthesis of block copolymers with well-defined structures. researchgate.net In the context of vinylmethylsiloxane-containing polymers, this involves the sequential addition of different cyclosiloxane monomers to a living polymer chain. For example, the synthesis of a diblock copolymer can be initiated with a monomer like hexamethylcyclotrisiloxane (D3), followed by the addition of a vinyl-containing cyclosiloxane such as 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2). researchgate.net This sequential approach allows for the formation of distinct blocks within the polymer chain. researchgate.net However, it is important to note that the block formed in the second step may sometimes be contaminated with units from the first monomer if the initial polymerization is not fully complete. researchgate.net

Gradient Copolymer Architectures

Gradient copolymers represent a unique class of polymers where the monomer composition changes gradually along the polymer chain. In the case of vinylmethylsiloxane-containing systems, gradient copolymers can be synthesized by the copolymerization of 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2) with hexamethylcyclotrisiloxane (D3). researchgate.net The difference in the reactivity ratios of the two monomers leads to a gradient distribution of the vinyl groups along the copolymer chain. researchgate.net

The reactivity ratios, which describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same or the other monomer, are crucial in determining the gradient profile. For the D3 and VD2 system, the reactivity ratios have been determined using various methods, including the Mayo-Lewis and Kelen-Tüdös methods, as well as simulation methods. researchgate.net The obtained values indicate that VD2 is significantly more reactive than D3, leading to a higher incorporation of vinylmethylsiloxane units at the beginning of the polymerization process. researchgate.net

Table 1: Reactivity Ratios for the Copolymerization of D3 and VD2

Method rD3 rVD2
Mayo-Lewis 0.22 7.8
Kelen-Tüdös 0.21 7.7
Simulation 0.22 8.3

Data sourced from a study on the controlled synthesis of vinylmethylsiloxane-dimethylsiloxane copolymers. researchgate.net

Graft Copolymer Configurations

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the backbone. Vinylmethylsiloxane units can be incorporated into graft copolymers either as the backbone or as the grafted side chains. A common method to synthesize graft copolymers is the "macromonomer" technique. sci-hub.se This involves preparing a polymer chain with a polymerizable group at one end (a macromonomer), which can then be copolymerized with other monomers to form a graft copolymer.

Another approach involves the use of polysiloxanes with pendent functional groups that can initiate the polymerization of other monomers. For example, polysiloxanes with aldehyde functionalities can act as components of redox initiation systems to prepare graft copolymers. researchgate.net The vinyl groups on a poly(vinylmethylsiloxane) backbone can also be utilized for grafting reactions, allowing for the attachment of various side chains. acs.org These graft copolymers can exhibit interesting surface properties due to the tendency of the low-surface-energy siloxane segments to migrate to the surface. sci-hub.se

Interpenetrating Polymer Networks (IPNs) Incorporating Vinylmethylsiloxane

Interpenetrating polymer networks (IPNs) are a class of materials where two or more crosslinked polymer networks are synthesized in the presence of each other. kpi.uaiupac.org This results in a structure where the networks are physically entangled on a molecular scale, but not covalently bonded to each other. iupac.org While direct research on IPNs specifically incorporating a distinct vinylmethylsiloxane homopolymer network is not prevalent in the provided search results, the principles of IPN formation can be applied.

Generally, a sequential IPN is formed by swelling a pre-existing crosslinked polymer network with a second monomer and its crosslinker, followed by in-situ polymerization and crosslinking. kpi.ua A hypothetical vinylmethylsiloxane-based IPN could be synthesized by first creating a crosslinked poly(vinylmethylsiloxane) network. This network would then be swollen with a different monomer, such as styrene (B11656) or an acrylate, along with a suitable crosslinking agent and initiator. The subsequent polymerization would form a second, interpenetrating network within the initial polysiloxane network. The properties of the resulting IPN would be a complex interplay of the properties of the individual polymer networks and the degree of interpenetration.

Hybrid Organic-Inorganic Polymer Systems

Hybrid organic-inorganic polymers are materials that combine the characteristics of both organic polymers and inorganic materials at the molecular level. rsc.orgipme.ru this compound can be a key component in the formation of these hybrid systems. The vinyl groups present on the siloxane backbone serve as reactive sites for grafting or crosslinking with organic polymers or for reactions with inorganic precursors. rsc.org

One common approach to creating these hybrid materials is through sol-gel processes involving organically modified silicon alkoxides. ipme.runeliti.com For instance, a poly(vinylmethylsiloxane) can be functionalized with alkoxysilane groups via hydrosilylation of the vinyl groups. These functionalized polymers can then undergo hydrolysis and condensation reactions to form an inorganic silica-like network, resulting in a covalently linked organic-inorganic hybrid material. These materials often exhibit enhanced thermal stability and mechanical properties compared to the individual components. researchgate.net

Composite Material Fabrication Principles and Reinforcement

Advanced polymeric systems that incorporate vinylmethylsiloxane units are integral to the production of high-performance composite materials. The unique reactivity of the vinyl groups along the siloxane backbone provides a versatile platform for curing and crosslinking, forming a durable matrix. When combined with various reinforcing agents, these systems yield composites with tailored mechanical, thermal, and electrical properties.

The fabrication of these composites is primarily governed by the curing chemistry of the vinyl-functional siloxane polymer. This matrix material encapsulates and binds the reinforcement, transferring stress between the reinforcing elements. The two predominant curing mechanisms are addition cure (hydrosilylation) and peroxide-initiated free-radical cure. gelest.com

Addition Cure (Hydrosilylation): This process involves a platinum-catalyzed reaction between the vinyl groups of the this compound and the hydride groups of a hydride-functional siloxane crosslinker. This method is known for not producing byproducts, which results in low shrinkage and good dimensional stability in the final composite part. The cure rate can be precisely controlled by temperature and the use of moderators or inhibitors. gelest.com

Peroxide Cure: In this system, peroxides are used to generate free radicals at elevated temperatures (typically 140-160 °C). These radicals initiate a crosslinking reaction through the coupling of vinyl and methyl groups on the polymer chains. gelest.com This method is well-established for producing robust silicone elastomers suitable for various composite applications. gelest.com

The performance of the final composite material is critically dependent on the type, form, and orientation of the reinforcement embedded within the vinylmethylsiloxane-based matrix. Reinforcements provide the primary mechanical properties, such as strength and stiffness, to the composite structure. youtube.com

Reinforcement in Vinylmethylsiloxane-Based Composites

A variety of materials can be used to reinforce polymer matrices. For silicone-based systems, common reinforcements include glass fibers and particulate fillers like silica (B1680970). The choice of reinforcement is dictated by the desired properties of the end-product, such as mechanical strength, electrical insulation, or thermal resistance.

Glass Fibers: E-glass fibers are a predominant reinforcement due to their high strength-to-weight ratio, electrical insulating properties, and relatively low cost. discovercomposites.com They can be incorporated as discontinuous (short) fibers or as continuous woven fabrics. discovercomposites.comnih.gov

Particulate Fillers: Fumed or precipitated silica is often added to the silicone matrix to improve mechanical properties, a practice known as reinforcement. These fillers can increase tensile strength and tear resistance.

Carbon Fibers: Known for their exceptional strength, stiffness, and low weight, carbon fibers are used in high-performance applications where these properties are critical. youtube.comdiscovercomposites.com

The effectiveness of the reinforcement is highly dependent on the interfacial adhesion between the reinforcement surface and the polymer matrix. A strong bond is essential for efficient load transfer. youtube.com In many cases, coupling agents such as silanes are used to treat the surface of the reinforcement to promote better adhesion with the siloxane matrix.

Research Findings on Reinforced Composites

Research into fiber-reinforced composites (FRCs) demonstrates the significant impact of reinforcement architecture on mechanical performance. Studies on dental composites, which often use dimethacrylate-based resins, provide valuable insights applicable to vinylmethylsiloxane systems. One study investigated the effect of incorporating discontinuous E-glass fibers of varying lengths into a polymer matrix.

The findings revealed that a hybrid approach, using a combination of different fiber length scales, yielded statistically significant improvements in mechanical properties compared to composites with a single fiber length or un-reinforced commercial materials. nih.gov

Table 1: Mechanical Properties of Experimental Fiber-Reinforced Composites

Composite Type Mean Fracture Toughness (MPa·m¹/²) Mean Flexural Strength (MPa)
Hybrid Exp-FRC (Multi-length fibers) 4.7 155
Commercial FRC (everX Posterior) 2.9 125
Conventional Composite (Alert) 1.8 110
Conventional Composite (Filtek Supreme) 1.5 115

Data sourced from a study on dental composites, illustrating the principle of reinforcement. nih.gov

This interactive table showcases a clear correlation between the reinforcement strategy and the resulting mechanical strength and toughness of the composite material. nih.gov

Another study evaluated the properties of two commercial FRC materials, measuring their flexural strength after polymerization and water storage. The results highlight how different manufacturing formulations and curing processes affect the final mechanical characteristics. nih.gov

Table 2: Flexural Strength of Commercial FRC Materials

Material Polymerization Method Mean Flexural Strength (MPa)
everStick C&B Hand-unit 559
everStick C&B Oven-polymerized 796
BR-100 Hand-unit 547
BR-100 Oven-polymerized 689

Data from an evaluation of resin-impregnated FRC materials. nih.gov

These findings underscore the principle that both the reinforcement itself and the fabrication process (e.g., polymerization method) are critical variables in determining the final properties of a composite material incorporating a polymeric matrix. nih.gov

Academic Research Trajectories and Future Outlook

Emerging Polymerization Technologies

The synthesis of vinylmethylsiloxane homopolymer is being revolutionized by new polymerization techniques that offer greater control over the polymer's structure and properties.

One of the most significant areas of advancement is in ring-opening polymerization (ROP) . nih.govmdpi.com Traditionally, ROP of cyclic siloxanes has been a key method for producing polysiloxanes. nih.govmdpi.com Recent innovations are focusing on the development of new catalysts, including metal-based catalysts and organocatalysts like N-heterocyclic carbenes (NHCs) and phosphazenes, to improve the efficiency and selectivity of ROP. numberanalytics.com These advanced catalysts allow for the synthesis of polymers with well-defined microstructures and improved properties. numberanalytics.com For instance, the use of specific initiators like butyllithium (B86547) in anionic ROP allows for the controlled synthesis of high molecular weight polymers. evitachem.comresearchgate.net

Another promising area is controlled radical polymerization (CRP) , which includes techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition/Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). azom.commdpi.com These methods are instrumental in creating hyperbranched polymers with tunable molecular weights and a high degree of branching. azom.com CRP techniques offer the advantage of producing polymers with predetermined molecular weights and narrow molecular weight distributions, which is crucial for specialized applications. azom.comresearchgate.net

The development of novel monomers is also expanding the possibilities of ROP, enabling the synthesis of polymers with enhanced thermal stability and biocompatibility. numberanalytics.com

Novel Functionalization Strategies

The vinyl groups present in this compound are highly reactive and serve as ideal sites for a variety of chemical modifications. evitachem.com This has led to the exploration of several novel functionalization strategies to tailor the polymer's properties for specific applications.

A prominent strategy is hydrosilylation , a platinum-catalyzed reaction between the vinyl groups of the polymer and silicon hydride (Si-H) groups of other molecules. researchgate.netresearchgate.netlibretexts.org This versatile "click" chemistry reaction is highly efficient, produces no byproducts, and allows for the introduction of a wide range of functional groups. rsc.org It is a cornerstone of addition-cure systems, forming stable Si-CH2-CH2-Si linkages and enabling the creation of three-dimensional cross-linked networks. researchgate.netgelest.com

Thiol-ene chemistry is another powerful functionalization tool. nih.govnih.govrsc.org This "click" reaction involves the addition of a thiol to the vinyl group, often initiated by UV light. nih.govrsc.org It provides a mild and robust method for surface functionalization, allowing for the introduction of various moieties to alter surface properties like hydrophilicity. nih.gov For example, this strategy has been used to graft adhesive peptides onto the surface of poly(vinylmethylsiloxane) networks for cell adhesion studies. acs.org

These functionalization techniques are crucial for creating materials with tailored properties for advanced applications.

Integration into Advanced Material Systems Research

This compound is a key component in the development of advanced material systems due to its unique combination of properties, including flexibility, thermal stability, and moisture resistance. evitachem.com

In the realm of composites , the homopolymer is used to enhance the mechanical properties of materials. For instance, it can be incorporated into polymer matrices to improve their performance. researchgate.net The ability to form cross-linked networks through reactions like hydrosilylation makes it an excellent candidate for creating robust and durable composite materials. researchgate.net

As a component in coatings , this compound provides protective properties due to its inherent moisture resistance. evitachem.com Its versatility allows for the formulation of coatings with specific functionalities, such as controlled release or anti-fouling properties.

Furthermore, its use in silicone rubber products is well-established, where it contributes to favorable mechanical properties. evitachem.com The ability to tune its properties through copolymerization and functionalization makes it a valuable building block for creating high-performance elastomers.

Interdisciplinary Research Opportunities

The unique characteristics of this compound are fostering collaborations across various scientific disciplines, leading to innovative applications.

In the field of bio-inspired materials , the ability to functionalize the polymer surface with biomolecules is of great interest. For example, poly(vinylmethylsiloxane) networks have been used as substrates for cell adhesion and migration studies. acs.org By grafting peptides onto the polymer surface, researchers can create materials that mimic the extracellular matrix, providing a platform for studying cellular behavior. acs.org

The field of microfluidics also presents significant opportunities for this polymer. nih.gov While polydimethylsiloxane (B3030410) (PDMS) is a common material for fabricating microfluidic devices, its hydrophobic nature can be a limitation. nih.govresearchgate.net Functionalization strategies for this compound can be employed to modify the surface properties of microfluidic channels, for example, to control flow and prevent non-specific adsorption of biomolecules. researchgate.net The ease of fabrication and the ability to create complex, multi-layered structures make it a promising material for lab-on-a-chip applications. nih.gov

Methodological Advancements in Characterization and Modeling

To fully understand and exploit the properties of this compound, advanced characterization and modeling techniques are essential.

A variety of spectroscopic and microscopic techniques are employed to analyze the structure and properties of the polymer. researchgate.netoup.com Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the presence of specific functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the polymer's structure, including the sequencing of monomer units. researchgate.netsudmed.ru For surface characterization, techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are invaluable. researchgate.netsudmed.ru Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful tool for studying the composition and thermal degradation of polysiloxanes. frontier-lab.com

Computational modeling is increasingly being used to predict the behavior of polymers at the molecular level. youtube.com Molecular dynamics simulations can provide insights into the polymer's conformation, dynamics, and interactions with other molecules. youtube.com These models can help in designing new polymers with specific properties and in understanding the mechanisms of polymerization and functionalization reactions. By simulating factors like bond lengths, bond angles, and rotational potentials, researchers can gain a deeper understanding of the polymer's free energy and hydrodynamic properties. youtube.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for vinylmethylsiloxane homopolymer, and how do reaction conditions influence molecular weight distribution?

  • This compound is synthesized via controlled anionic or condensation polymerization. Key factors include monomer purity, catalyst selection (e.g., strong bases or acids), and reaction temperature. For example, molecular weight distribution can be narrowed using end-capping agents to terminate chain growth . Kinetic studies (e.g., gel permeation chromatography) are critical to monitor polydispersity indices (PDI) and ensure reproducibility.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ²⁹Si) is essential for confirming backbone structure and vinyl/methyl group ratios . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., Si-O-Si, Si-CH₃), while differential scanning calorimetry (DSC) assesses thermal transitions like glass transition temperatures (Tg). Size-exclusion chromatography (SEC) quantifies molecular weight distributions .

Q. How can researchers ensure reproducibility in polymerization reactions for this homopolymer?

  • Strict control of moisture (to prevent side reactions), inert atmospheres (e.g., nitrogen), and standardized purification protocols (e.g., solvent extraction, vacuum drying) are mandatory. Systematic documentation of catalyst concentration, reaction time, and monomer-to-catalyst ratios is advised .

Advanced Research Questions

Q. What methodologies address contradictions in reported thermal stability data for this compound?

  • Discrepancies in thermal degradation temperatures (Td) may arise from differences in sample preparation (e.g., crosslinking density) or analytical methods. Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) under controlled atmospheres (e.g., N₂ vs. air) can isolate degradation pathways. Comparative studies using identical heating rates (e.g., 10°C/min) and sample masses are recommended .

Q. How can computational modeling predict structure-property relationships in this compound?

  • Molecular dynamics (MD) simulations parameterized with quantum chemical data (e.g., bond dissociation energies) can model chain flexibility and thermal behavior. Quantitative structure-property relationship (QSPR) models trained on experimental datasets (e.g., Tg, tensile strength) enable predictions for novel derivatives .

Q. What strategies resolve challenges in characterizing crosslinked this compound networks?

  • Swelling experiments in solvents (e.g., toluene) combined with Flory-Rehner theory quantify crosslink density. Solid-state ²⁹Si NMR detects siloxane bonding environments (e.g., Q³/Q⁴ structures), while dynamic mechanical analysis (DMA) measures viscoelastic properties under strain .

Q. How do synthesis parameters influence the homopolymer’s compatibility in composite materials?

  • Adjusting vinyl group content (via monomer feed ratios) modulates interfacial adhesion in composites. For example, higher vinyl content enhances covalent bonding with silica fillers. Adhesion can be quantified via peel tests or atomic force microscopy (AFM) .

Methodological Considerations

Q. What experimental designs mitigate errors in homopolymer sequencing or repeat unit analysis?

  • For sequencing, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry with high-resolution detectors resolves oligomer distributions. Avoiding homopolymer artifacts (common in pyrosequencing) requires validation via orthogonal techniques like NMR .

Q. How should researchers handle contradictory data in copolymer vs. homopolymer studies?

  • Rigorous purity verification (e.g., elemental analysis, X-ray diffraction) ensures samples are free of copolymer contaminants. Statistical analysis (e.g., ANOVA) of replicate experiments identifies outliers, while meta-analyses of literature data contextualize discrepancies .

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